1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione
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Description
Synthesis Analysis
The synthesis of “1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione” is not well-documented in the literature . Therefore, a detailed synthesis analysis cannot be provided at this time.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving "1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione" . Further studies are required to understand its reactivity and potential applications.Scientific Research Applications
To address your requirements without direct references to the specific compound, let's explore related scientific applications and principles that could be indirectly relevant:
Scientific Research on Related Compounds
Chemical Derivatives and Medicinal Chemistry
Compounds such as phenylpiperazine derivatives have been extensively explored for their therapeutic potential, particularly in treating CNS disorders. The versatility of the N-phenylpiperazine scaffold demonstrates its druglikeness and suggests areas for further research into related compounds (Maia et al., 2012).
Pharmacological Applications
The pharmacokinetic properties and interactions of synthetic opiate analgesics, including those from the phenylpiperidine class, are critical in understanding drug efficacy and safety. Such studies help in predicting potential drug-drug interactions, contributing to safer therapeutic applications (Armstrong et al., 2009).
properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17(16-4-2-1-3-5-16)8-9-18(21)19-12-10-15(11-13-19)14-6-7-14/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZTKNYQWHKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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